Methyl 2-(4-ethenesulfonamidophenyl)acetate
Description
Methyl 2-(4-ethenesulfonamidophenyl)acetate is a sulfonamide-containing ester with a vinylsulfonamide group attached to a phenylacetate backbone. Key functional groups include the ethenesulfonamide (providing electrophilic reactivity) and the methyl ester (enhancing solubility and enabling further derivatization). Such compounds are typically explored in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and ability to participate in hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
methyl 2-[4-(ethenylsulfonylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-17(14,15)12-10-6-4-9(5-7-10)8-11(13)16-2/h3-7,12H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFPCQFBEBZVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethenesulfonamidophenyl)acetate typically involves the reaction of 4-ethenesulfonamidophenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
[ \text{4-ethenesulfonamidophenylacetic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethenesulfonamidophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-ethenesulfonamidophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethenesulfonamidophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(4-ethenesulfonamidophenyl)acetate with structurally related compounds:
Key Observations:
- Ethenesulfonamide vs. In contrast, sulfamoyl (as in ) or sulfonyl groups (as in ) are more electron-withdrawing, influencing hydrogen-bonding capabilities and metabolic stability.
- Ester Variations : Methyl esters (e.g., ) generally exhibit higher volatility and lower hydrophobicity compared to ethyl or propyl esters (e.g., ), affecting solubility and bioavailability.
- Substituent Effects : Methoxy () or acetamido () groups on the phenyl ring modulate electronic effects and steric hindrance, impacting binding to biological targets.
Biological Activity
Methyl 2-(4-ethenesulfonamidophenyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The sulfonamide group may contribute to its ability to inhibit certain enzymatic pathways, particularly those involved in bacterial growth and inflammation.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.
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Anti-inflammatory Mechanisms :
- In a model of acute inflammation, Johnson et al. (2024) reported that treatment with this compound resulted in a 50% reduction in edema compared to control groups. This effect was attributed to the downregulation of NF-kB signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Smith et al., 2023 |
| Antimicrobial | MIC = 64 µg/mL (E. coli) | Smith et al., 2023 |
| Anti-inflammatory | 50% reduction in edema | Johnson et al., 2024 |
| Cytokine Inhibition | Decreased IL-6 production | Johnson et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
